

# Technical Guide: 4-Chloro-2-fluorophenylacetonitrile (CAS 75279-53-7)

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **4-Chloro-2-fluorophenylacetonitrile**, a key intermediate in pharmaceutical and chemical research.

## Chemical Identity and Physicochemical Properties

**4-Chloro-2-fluorophenylacetonitrile**, also known as 4-chloro-2-fluorobenzyl cyanide, is a halogenated aromatic nitrile. Its chemical structure features a phenyl ring substituted with a chloro group at the 4-position, a fluoro group at the 2-position, and an acetonitrile group.

### Table 1: Physicochemical Properties of 4-Chloro-2-fluorophenylacetonitrile

Property	Value	Source(s)
CAS Number	75279-53-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClFN	[1]
Molecular Weight	169.58 g/mol	
Physical State	Solid	
Melting Point	37-41 °C	
Boiling Point	133 °C @ 15 mmHg	
Density (Predicted)	1.286 ± 0.06 g/cm <sup>3</sup>	
LogP (Predicted)	2.34 (at 25°C and pH 7)	
Synonyms	4-Chloro-2-fluorobenzyl cyanide, 2-(4-Chloro-2- fluorophenyl)acetonitrile	[2]

## Spectroscopic Data

Experimental spectroscopic data for **4-Chloro-2-fluorophenylacetonitrile** is not readily available in publicly accessible databases. However, predicted spectral information is valuable for characterization purposes.

### Table 2: Predicted Spectroscopic Data

Spectrum Type	Predicted Key Signals
$^1\text{H}$ NMR	Aromatic protons (approx. 7.2-7.6 ppm), Methylene protons (-CH <sub>2</sub> CN) (approx. 3.8 ppm)
$^{13}\text{C}$ NMR	Aromatic carbons (approx. 115-160 ppm), Methylene carbon (-CH <sub>2</sub> CN) (approx. 20-30 ppm), Nitrile carbon (-CN) (approx. 117 ppm)
IR Spectroscopy	Nitrile (C≡N) stretch (approx. 2250 cm <sup>-1</sup> ), C-Cl stretch (approx. 700-800 cm <sup>-1</sup> ), C-F stretch (approx. 1100-1200 cm <sup>-1</sup> ), Aromatic C-H stretch (approx. 3000-3100 cm <sup>-1</sup> )
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) peak at m/z ≈ 169, Isotope peak for $^{37}\text{Cl}$ at m/z ≈ 171

## Synthesis and Experimental Protocols

**4-Chloro-2-fluorophenylacetonitrile** can be synthesized from 4-chloro-2-fluorobenzaldehyde. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

### Experimental Protocol: Synthesis of 4-Chloro-2-fluorophenylacetonitrile

This protocol describes a three-step synthesis starting from 4-chloro-2-fluorobenzaldehyde.

Step 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to (4-Chloro-2-fluorophenyl)methanol

- In a suitable reaction vessel, dissolve 4-chloro-2-fluorobenzaldehyde in an appropriate solvent such as tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), in portions while maintaining the temperature below 10°C.

- After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by slowly adding water or a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-chloro-2-fluorophenyl)methanol.

Step 2: Chlorination of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzyl chloride

- Dissolve the crude (4-chloro-2-fluorophenyl)methanol in a suitable solvent like dichloromethane (DCM).
- Cool the solution to 0°C.
- Slowly add thionyl chloride (SOCl<sub>2</sub>) dropwise.
- Allow the reaction to warm to room temperature and stir for several hours.
- Carefully quench the reaction with ice-cold water.
- Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-2-fluorobenzyl chloride.

Step 3: Cyanation of 4-Chloro-2-fluorobenzyl chloride to **4-Chloro-2-fluorophenylacetonitrile**

- Dissolve the 4-chloro-2-fluorobenzyl chloride in a suitable solvent system, such as a mixture of acetone and water.
- Add sodium cyanide (NaCN) or potassium cyanide (KCN).
- Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

- After cooling to room temperature, remove the acetone under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield **4-Chloro-2-fluorophenylacetonitrile**.



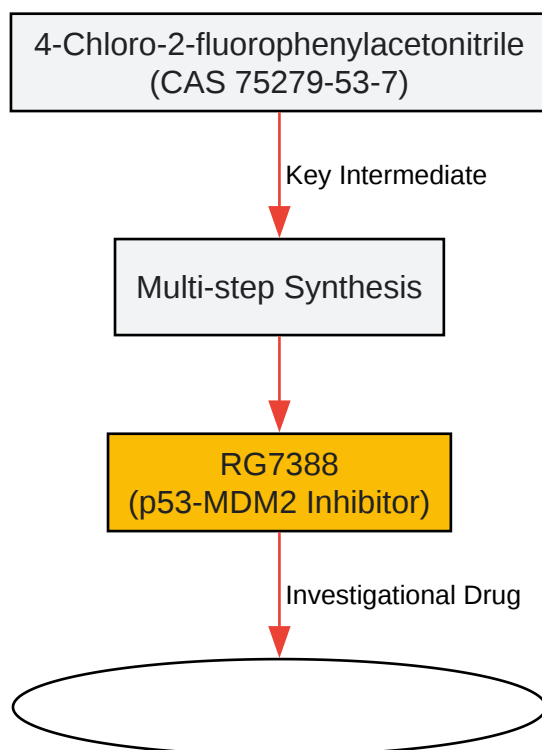
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Synthesis workflow for **4-Chloro-2-fluorophenylacetonitrile**.

## Applications in Drug Development

**4-Chloro-2-fluorophenylacetonitrile** is a valuable building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of more complex bioactive molecules.

- **p53-MDM2 Inhibitors:** This compound is utilized in the preparation of RG7388, which is a potent and selective inhibitor of the p53-MDM2 protein-protein interaction. This class of drugs is being investigated for cancer therapy.



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Role in the synthesis of a p53-MDM2 inhibitor.

## Safety and Handling

**4-Chloro-2-fluorophenylacetonitrile** is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

### Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Codes	T, C, Xn	Toxic, Corrosive, Harmful
Risk Statements	R20/21/22	Harmful by inhalation, in contact with skin and if swallowed.
R36/37/38	Irritating to eyes, respiratory system and skin.	
Safety Statements	S26	In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
S36/37/39	Wear suitable protective clothing, gloves and eye/face protection.	

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

#### First Aid Measures:

- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash off immediately with plenty of water for at least 15 minutes.

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.

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## References

- 1. 4-Chloro-2-fluorophenylacetonitrile | 75279-53-7 | Benchchem [benchchem.com]
- 2. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]
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